URB447
概要
説明
URB447 is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including an amino group, a chlorophenyl group, and a phenylmethanone group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and application.
科学的研究の応用
URB447 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
Target of Action
URB447 is a peripherally restricted CB1 cannabinoid antagonist . It has an IC50 of 313 nM for the rat CB1 receptor and 41 nM for the human CB2 receptor . This means that this compound primarily targets the CB1 and CB2 receptors, which are part of the endocannabinoid system .
Mode of Action
As a CB2 agonist and CB1 antagonist , this compound interacts with these receptors to modulate their activity . By activating the CB2 receptor and blocking the CB1 receptor, this compound can influence various physiological processes, including appetite, pain sensation, and inflammation .
Biochemical Pathways
The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in a wide variety of functions throughout the body . By interacting with this system, this compound can affect multiple biochemical pathways. For instance, it has been shown to reduce the viability of melanoma and colorectal cancer (CRC) cells in a dose-dependent manner . This effect is partly mediated by apoptotic cell death and cell cycle arrest in the G1/G0 phase .
Result of Action
This compound has been shown to have antitumor and antimetastatic effects in melanoma and CRC . It reduces the viability of these cancer cells, induces apoptotic cell death, and causes cell cycle arrest . Moreover, it has been found to decrease the development of liver metastasis in a melanoma model in vivo .
Action Environment
It’s worth noting that the endocannabinoid system, which this compound targets, is widespread throughout the body and involved in numerous physiological functions . Therefore, factors such as the presence of other signaling molecules, the state of the targeted cells, and the overall health status of the individual could potentially influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
URB447 has been shown to interact with the CB1 and CB2 receptors, acting as an antagonist and agonist respectively . It inhibits the binding of the CB receptor agonist [3H]-WIN 55,212-2 to CHO-K1 cells expressing the human CB2 receptor or rat cerebellar membranes .
Cellular Effects
This compound has been studied for its effects on various types of cells and cellular processes. In studies involving mouse B16 melanoma and MCA38 colorectal cancer (CRC) cells, this compound treatment led to a dose-dependent decrease in cell viability . This result is partly mediated by apoptotic cell death and cell cycle arrest in the G1/G0 phase .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CB1 and CB2 receptors. As a CB1 antagonist, it prevents the activation of the CB1 receptor, while as a CB2 agonist, it promotes the activation of the CB2 receptor .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving animal models. For instance, daily treatment of tumor-bearing mice with this compound decreased the development of liver metastasis in a melanoma model .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, this compound at a dose of 20 mg/kg has been shown to reduce food intake and weight gain in ob/ob mice .
準備方法
The synthesis of URB447 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions:
Amination: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
URB447 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
類似化合物との比較
Similar compounds to URB447 include other pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:
{4-Amino-1-[(4-methylphenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone: Similar structure but with a methyl group instead of a chlorine atom.
{4-Amino-1-[(4-fluorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
URB447, a synthetic cannabinoid, has garnered attention for its unique pharmacological profile and potential therapeutic applications. This compound functions primarily as a CB2 receptor agonist and a CB1 receptor antagonist , making it an intriguing candidate for various biological activities, including neuroprotection and anti-cancer effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
This compound is chemically characterized as . Its dual action allows it to exert effects on the central nervous system while minimizing central side effects typically associated with cannabinoids.
- CB1 Antagonism : Reduces appetite and body weight gain in mice, similar to the effects of rimonabant (SR141716A) but without significant central nervous system penetration .
- CB2 Agonism : Inhibits inflammation and promotes neuroprotection, particularly in models of brain injury .
Neuroprotective Effects
Research indicates that this compound significantly reduces brain injury in neonatal rats subjected to hypoxia-ischemia (HI). The compound was administered prior to HI exposure, resulting in notable reductions in injury across various brain regions:
Brain Region | Injury Reduction (%) |
---|---|
Whole Hemisphere | 16.0 |
Cerebral Cortex | 16.0 |
Hippocampus | 16.0 |
These findings suggest that this compound may serve as a protective agent against neurodegeneration by modulating the endocannabinoid system and reducing inflammatory responses .
Anti-Cancer Activity
This compound has also been studied for its anti-tumor properties, particularly against melanoma and colorectal cancer (CRC). Key findings include:
- Cell Cycle Arrest : this compound treatment leads to G0/G1 phase arrest in cancer cell lines. For instance, treatment with 10 µM this compound increased the percentage of B16 melanoma cells in G0/G1 phase by 9%, while higher concentrations (25 µM and 50 µM) resulted in significant cell cycle blockade .
Concentration (µM) | G0/G1 Phase Arrest (%) |
---|---|
10 | 9 |
25 | Significant Increase |
50 | Significant Increase |
- Reduced Cell Migration : In wound healing assays, this compound demonstrated a dose-dependent reduction in migration ability:
Concentration (µM) | Melanoma Migration Reduction (%) | CRC Migration Reduction (%) |
---|---|---|
10 | No significant effect | 20 |
25 | 30 | 30 |
50 | 50 | 60 |
These results indicate that this compound not only impairs cell viability but also disrupts the migratory capabilities of cancer cells, potentially limiting metastasis .
Case Studies and Research Findings
Several studies have explored the implications of this compound in clinical and preclinical settings:
- Neuroprotection in Neonatal Rats : A study using a neonatal rat model demonstrated that this compound significantly reduced brain injury following hypoxia-ischemia, supporting its potential application in pediatric neuroprotection .
- Anti-Cancer Mechanisms : Research on melanoma and CRC has shown that this compound induces apoptosis through increased caspase activity and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests a multifaceted approach to cancer treatment via CB2 receptor modulation .
特性
IUPAC Name |
[4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXYGMKEFDUWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649012 | |
Record name | {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132922-57-6 | |
Record name | URB-447 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132922576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | URB-447 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L2XB4VZA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。